molecular formula C16H14N2O2 B1195629 3-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

3-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B1195629
M. Wt: 266.29 g/mol
InChI Key: PDIBOQMOKOEPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a ring assembly and an oxadiazole.

Scientific Research Applications

Anticancer Applications

  • Design, Synthesis, and Anticancer Evaluation : A series of derivatives containing the 1,2,4-oxadiazole moiety were synthesized and tested for anticancer activity against human cancer cell lines, demonstrating good to moderate activity (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial and Antifungal Properties

Luminescence and Optical Properties

  • Absorption and Luminescence Spectra : The luminescence of 1,2,4-oxadiazole derivatives and their chelate complexes with zinc(II) and copper(II) was studied, revealing high luminescence quantum yield in some compounds (Mikhailov et al., 2016).

Corrosion Inhibition

  • Thermodynamic Properties as a Corrosion Inhibitor : The compound 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole was explored as a corrosion inhibitor for mild steel in sulfuric acid, demonstrating high efficiency and inhibitory behavior (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Pharmacological Screening

  • Pharmacological Screening of New Derivatives : New 1,3,4-oxadiazole derivatives incorporating 3-fluoro-4-methoxyphenyl moiety were synthesized and screened for antimicrobial and antioxidant activities (Dinesha et al., 2014).

Nematocidal Activity

  • Design, Synthesis, and Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives with 1,3,4-thiadiazole amide moiety showed promising nematocidal activities against Bursaphelenchus xylophilus (Liu, Wang, Zhou, & Gan, 2022).

Liquid Crystalline Properties

  • Mesogenic Esters Derived from 1,2,4-Oxadiazole : Non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives were synthesized and studied for their liquid crystalline properties, showing a wide temperature range of nematic phases (Ali & Tomi, 2018).

properties

Product Name

3-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H14N2O2/c1-11-3-5-13(6-4-11)16-17-15(18-20-16)12-7-9-14(19-2)10-8-12/h3-10H,1-2H3

InChI Key

PDIBOQMOKOEPCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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